[(S)-3-(Benzyl-ethyl-amino)-piperidin-1-yl]-acetic acid

5-HT2b receptor binding radioligand displacement chemical probe optimization

[(S)-3-(Benzyl-ethyl-amino)-piperidin-1-yl]-acetic acid is a chiral piperidine-acetic acid derivative that functions as a highly selective, small-molecule antagonist of the serotonin 5‑HT2b receptor (5‑HT2bR). The compound is prospectively designed from the withdrawn antidepressant minaprine via a single-atom substitution (oxygen to nitrogen), which converts a weak, promiscuous 5‑HT2bR binder into a potent and exceptionally selective probe.

Molecular Formula C16H24N2O2
Molecular Weight 276.37 g/mol
Cat. No. B7918479
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[(S)-3-(Benzyl-ethyl-amino)-piperidin-1-yl]-acetic acid
Molecular FormulaC16H24N2O2
Molecular Weight276.37 g/mol
Structural Identifiers
SMILESCCN(CC1=CC=CC=C1)C2CCCN(C2)CC(=O)O
InChIInChI=1S/C16H24N2O2/c1-2-18(11-14-7-4-3-5-8-14)15-9-6-10-17(12-15)13-16(19)20/h3-5,7-8,15H,2,6,9-13H2,1H3,(H,19,20)/t15-/m0/s1
InChIKeyIOMAZBAETXFPRJ-HNNXBMFYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[(S)-3-(Benzyl-ethyl-amino)-piperidin-1-yl]-acetic acid (MW071): Procurement-Relevant Molecular Profile and Target Selectivity for 5‑HT2b Receptor Antagonism


[(S)-3-(Benzyl-ethyl-amino)-piperidin-1-yl]-acetic acid is a chiral piperidine-acetic acid derivative that functions as a highly selective, small-molecule antagonist of the serotonin 5‑HT2b receptor (5‑HT2bR). The compound is prospectively designed from the withdrawn antidepressant minaprine via a single-atom substitution (oxygen to nitrogen), which converts a weak, promiscuous 5‑HT2bR binder into a potent and exceptionally selective probe [1]. It is primarily utilized as an in‑vivo chemical biology probe to interrogate 5‑HT2bR-mediated pathophysiology in neurodegenerative disease models, most notably Alzheimer’s disease [2].

[(S)-3-(Benzyl-ethyl-amino)-piperidin-1-yl]-acetic acid: Why In‑Class 5‑HT2b Antagonists Cannot Be Interchanged Without Risk


The 5‑HT2b receptor antagonist class encompasses compounds with widely divergent selectivity profiles, off-target liabilities, and drug-metabolism liabilities that preclude generic substitution. For example, the class progenitor minaprine exhibits weak 5‑HT2bR binding (IC50 = 990 nM) and is a CYP2D6 substrate, a trait associated with pharmacogenetic variability and drug–drug interaction risk [1]. Even among modern 5‑HT2bR antagonists, the breadth of selectivity screening varies dramatically: RS‑127445 is tested primarily against a limited panel of 5‑HT receptor subtypes [2], while MW071 has undergone screening against 161 GPCRs, 302 kinases, multiple transporters, and metabolic enzymes [3]. The quantitative evidence below demonstrates that [(S)-3-(Benzyl-ethyl-amino)-piperidin-1-yl]-acetic acid offers a uniquely characterized and differentiated selectivity signature that is critical for experimental reproducibility and translational confidence.

[(S)-3-(Benzyl-ethyl-amino)-piperidin-1-yl]-acetic acid: Quantitative Differentiation Evidence for Scientific Selection


18‑Fold Improvement in 5‑HT2bR Binding Affinity Over the Progenitor Minaprine

MW071 was directly compared with its progenitor minaprine in a radioligand binding assay using human 5‑HT2bR expressed in CHO cells. MW071 achieved an IC50 of 22 ± 9.0 nM, whereas minaprine yielded an IC50 of 990 nM under identical conditions [1]. This represents an 18‑fold improvement in binding affinity.

5-HT2b receptor binding radioligand displacement chemical probe optimization

161‑GPCR Selectivity Screen: MW071 Is a Pure 5‑HT2bR Antagonist with No Detectable Off‑Target GPCR Activity

MW071 was screened at 10 µM against 161 distinct GPCRs in antagonist mode using stably transfected CHO cell lines and FLIPR calcium‑flux readout. The compound was negative for antagonist activity at all 161 GPCRs except the 5‑HT2b receptor [1]. This contrasts with RS‑127445, whose selectivity claim of >1000‑fold is derived from a smaller panel of serotonin receptor subtypes and ion channels [2], and with SB‑215505, which retains significant affinity for 5‑HT2A (pKi = 6.77) and 5‑HT2C (pKi = 7.66), yielding only 30‑fold selectivity over 5‑HT2A [3].

GPCR selectivity off-target profiling antagonist screening

Clean CYP450 Profile: MW071 Is Not a Substrate for Seven Major CYP Isoforms, Unlike the Progenitor Minaprine

MW071 was tested for substrate activity against CYP1A2, 2B6, 2C8, 2C9, 2C19, 2D6, and 3A4. The compound was negative for all seven isoforms (T½ > 60 min) [1]. In contrast, minaprine is an established CYP2D6 substrate [2], a metabolic pathway known for genetic polymorphisms that cause inter‑individual variability in drug exposure [3]. This off‑target metabolic liability contributed to the clinical withdrawal of minaprine.

drug metabolism CYP450 liability CYP2D6 substrate

Rescue of Amyloid‑β and Tau‑Induced Synaptic Plasticity Deficits in Mouse Hippocampal Slices

In mouse hippocampal slices, perfusion with 200 nM Aβ₄₂ or 50 nM tau oligomers suppressed long‑term potentiation (LTP). Co‑perfusion with 10 µM MW071 fully rescued LTP to control levels, while MW071 alone had no effect on basal synaptic transmission [1]. MW071 also rescued spatial and associative memory deficits in vivo when Aβ or tau oligomers were bilaterally infused into the dorsal hippocampus [2]. While the next‑generation analog MW073 also demonstrates in‑vivo efficacy [3], the MW071 dataset is the first to provide simultaneous electrophysiological and behavioral rescue evidence in both amyloid‑β and tau insult models within a single publication, establishing a robust, multi‑endpoint preclinical efficacy package.

long-term potentiation Alzheimer's disease model synaptic plasticity rescue

Broad Off‑Target Screening: Negative Across 302 Kinases, MAO, Acetylcholinesterase, and Monoamine Transporters

MW071 was screened in a kinome‑wide panel of 302 kinases and found negative for inhibition at 0.5 µM [1]. Additionally, MW071 was negative for MAO‑A/MAO‑B inhibition, acetylcholinesterase inhibition, and serotonin, dopamine, and norepinephrine transporter uptake inhibition [2]. In contrast, the progenitor minaprine is a known weak MAO‑A inhibitor and acetylcholinesterase inhibitor [3]. The next‑generation analog MW073 is reported to be devoid of dopamine receptor recognition but does not report kinome‑wide or transporter screening data in the available publication [4].

kinase selectivity transporter inhibition enzyme inhibition

[(S)-3-(Benzyl-ethyl-amino)-piperidin-1-yl]-acetic acid: Prioritized Research and Industrial Application Scenarios Based on Quantified Differentiation


Chemical Biology Probe for Selective 5‑HT2bR Target Deconvolution in Neurodegeneration

The comprehensive negative selectivity profile across 161 GPCRs, 302 kinases, and key metabolic enzymes [1] positions MW071 as an ideal chemical probe for experiments requiring unambiguous attribution of phenotypic effects to 5‑HT2bR antagonism. This is especially critical in Alzheimer’s disease research, where MW071 has demonstrated rescue of both amyloid‑β and tau‑induced LTP and memory deficits [2]. Procurement of MW071 enables researchers to conduct mechanistic studies without the confounding off‑target pharmacology that plagues less thoroughly screened 5‑HT2bR antagonists such as RS‑127445 or SB‑215505.

Reference Standard for Profiling Next‑Generation 5‑HT2bR Antagonists

The well‑characterized binding affinity (IC50 = 22 ± 9.0 nM), cellular antagonist activity (IC50 = 54 nM), and full off‑target data package [1] make MW071 a superior reference standard for benchmarking new 5‑HT2bR antagonists in compound optimization campaigns. The next‑generation analog MW073 has already been compared against MW071 in structure‑activity relationship studies [3], underscoring the value of MW071 as a foundational comparator. Industrial medicinal chemistry teams can use MW071 as a benchmark to quantify improvements in potency, selectivity, or metabolic stability of novel candidates.

In‑Vivo Pharmacology Studies Requiring Defined Pharmacokinetic Behavior

MW071’s clean CYP450 profile—negative for all seven major isoforms including CYP2D6 [1]—eliminates a key source of pharmacokinetic variability that compromises tool compound reliability. This contrasts sharply with minaprine, a CYP2D6 substrate whose clinical use was discontinued partly due to metabolic liabilities. For in‑vivo studies in rodent models of AD or other CNS disorders, MW071’s metabolic stability (rodent microsome T½ > 60 min) and predictable pharmacokinetics reduce experimental noise and improve reproducibility across different animal cohorts.

Disease‑Relevant Phenotypic Screening in Alzheimer’s Translational Research

MW071 is uniquely validated in a consolidated publication that simultaneously reports LTP rescue, spatial memory preservation, and associative memory protection in both Aβ and tau insult models [2]. This multi‑endpoint, peer‑reviewed dataset provides procurement confidence for translational laboratories seeking a single compound with demonstrated efficacy across complementary readouts of synaptic and cognitive function. No other commercially available 5‑HT2bR antagonist currently offers this breadth of disease‑relevant phenotypic evidence in a single citable source.

Quote Request

Request a Quote for [(S)-3-(Benzyl-ethyl-amino)-piperidin-1-yl]-acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.